Nepidermin

Description

Properties

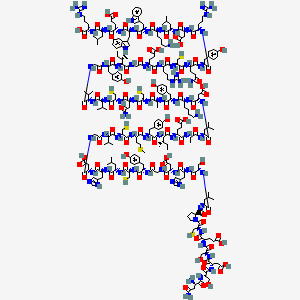

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C270H401N73O83S7/c1-24-134(19)217(262(420)293-112-201(355)298-161(69-74-205(359)360)229(387)301-160(45-35-82-286-269(279)280)228(386)333-192(119-428)255(413)307-162(68-73-198(274)352)230(388)316-176(94-141-54-64-150(350)65-55-141)241(399)304-159(44-34-81-285-268(277)278)227(385)325-186(105-212(373)374)248(406)313-169(87-127(5)6)235(393)302-158(43-31-33-80-272)226(384)318-179(97-144-108-289-156-41-29-27-39-153(144)156)243(401)319-178(96-143-107-288-155-40-28-26-38-152(143)155)242(400)305-164(71-76-207(363)364)231(389)312-170(88-128(7)8)236(394)310-167(267(425)426)46-36-83-287-270(281)282)341-250(408)174(92-139-50-60-148(348)61-51-139)300-203(357)113-292-261(419)214(131(13)14)340-264(422)216(133(17)18)339-259(417)195(122-431)335-246(404)182(101-200(276)354)322-257(415)191(118-427)332-220(378)137(22)297-234(392)175(93-140-52-62-149(349)63-53-140)315-225(383)157(42-30-32-79-271)303-247(405)185(104-211(371)372)326-237(395)168(86-126(3)4)311-219(377)136(21)296-224(382)163(70-75-206(361)362)309-265(423)218(135(20)25-2)342-251(409)177(95-142-56-66-151(351)67-57-142)317-233(391)166(78-85-433-23)308-256(414)194(121-430)336-263(421)215(132(15)16)338-204(358)114-291-223(381)184(103-210(369)370)323-244(402)180(98-145-109-283-124-294-145)320-238(396)171(89-129(9)10)314-258(416)193(120-429)334-240(398)173(91-138-48-58-147(347)59-49-138)299-202(356)111-290-222(380)183(102-209(367)368)324-245(403)181(99-146-110-284-125-295-146)321-254(412)190(117-346)330-239(397)172(90-130(11)12)328-260(418)197-47-37-84-343(197)266(424)196(123-432)337-232(390)165(72-77-208(365)366)306-252(410)189(116-345)331-249(407)187(106-213(375)376)327-253(411)188(115-344)329-221(379)154(273)100-199(275)353/h26-29,38-41,48-67,107-110,124-137,154,157-197,214-218,288-289,344-351,427-432H,24-25,30-37,42-47,68-106,111-123,271-273H2,1-23H3,(H2,274,352)(H2,275,353)(H2,276,354)(H,283,294)(H,284,295)(H,290,380)(H,291,381)(H,292,419)(H,293,420)(H,296,382)(H,297,392)(H,298,355)(H,299,356)(H,300,357)(H,301,387)(H,302,393)(H,303,405)(H,304,399)(H,305,400)(H,306,410)(H,307,413)(H,308,414)(H,309,423)(H,310,394)(H,311,377)(H,312,389)(H,313,406)(H,314,416)(H,315,383)(H,316,388)(H,317,391)(H,318,384)(H,319,401)(H,320,396)(H,321,412)(H,322,415)(H,323,402)(H,324,403)(H,325,385)(H,326,395)(H,327,411)(H,328,418)(H,329,379)(H,330,397)(H,331,407)(H,332,378)(H,333,386)(H,334,398)(H,335,404)(H,336,421)(H,337,390)(H,338,358)(H,339,417)(H,340,422)(H,341,408)(H,342,409)(H,359,360)(H,361,362)(H,363,364)(H,365,366)(H,367,368)(H,369,370)(H,371,372)(H,373,374)(H,375,376)(H,425,426)(H4,277,278,285)(H4,279,280,286)(H4,281,282,287)/t134-,135-,136-,137-,154-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,214-,215-,216-,217-,218-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUGOAYIVIDWIO-UFWWTJHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC9=CN=CN9)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C270H401N73O83S7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211314 | |

| Record name | Nepidermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

6222 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62253-63-8 | |

| Record name | Nepidermin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062253638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nepidermin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nepidermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Human Epidermal Growth Factor (HuEGF) (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2- [[(4R,7S,10S,16S,19S,25S,28S,31R)-31-[[(2S)-4-amino-2- [[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30S,33S,36S,39R,44R,50S,53S,56S,59S,62S,68S,73S,76S,79S,85S)- 15-(4-aminobutyl)-30-[(2S)-butan-2-yl]-44-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4- diamino-4-oxobutanoyl]amino]-3 hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino] butanoyl]amino]-27-(2-carboxyethyl)-18,62,79-tris(carboxymethyl)-56-(hydroxymethyl)-12,33,68-tris[(4- hydroxyphenyl)methyl]-59,76-bis(1H-imidazol-4-ylmethyl)-9,24-dimethyl-21,53,73-tris(2-methylpropyl)-36- (2-methylsulfanylethyl) 8,11,14,17,20,23,26,29,32,35,38,45,51,54,57,60,63,66,69,71,74,77,80,83,86- pentacosaoxo-85-propan-2-yl-3,4,41,42-tetrathia 7,10,13,16,19,22,25,28,31,34,37,46,52,55,58,61,64,67,70,72,75,78,81,84,87- pentacosazatricyclo[37.31.17.046,50]heptaoctacontane-6-carbonyl]amino]-4 oxobutanoyl]amino]-16-[(2S)- butan-2-yl]-7-(3-carbamimidamidopropyl)-10-(2-carboxyethyl)-19-[(4-hydroxyphenyl)methyl]- 6,9,12,15,18,21,24,27,30-nonaoxo-25,28-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29- nonazacyclodotriacontane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4 hydroxyphenyl)propanoyl]amino]- 5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl] amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(1S)-4- carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The rhEGF Signaling Pathway in Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the recombinant human Epidermal Growth Factor (rhEGF) signaling pathway in fibroblasts. It details the core molecular events, downstream cellular responses, and key experimental methodologies used to investigate this critical pathway.

Introduction

The Epidermal Growth Factor (EGF) signaling cascade is a pivotal regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1][2] In fibroblasts, key effector cells in wound healing and tissue remodeling, the activation of this pathway by rhEGF initiates a complex and tightly regulated series of molecular events.[3][4] Dysregulation of the EGF receptor (EGFR) signaling network is implicated in various pathological conditions, including fibrosis and cancer, making it a critical area of study for therapeutic development.[5][6]

This guide will dissect the rhEGF signaling pathway in fibroblasts, from ligand-receptor interaction to downstream gene expression changes. It will also provide detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

The Core Signaling Cascade

The initiation of the rhEGF signaling pathway is contingent on the binding of EGF to its cell surface receptor, the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 or HER1.[5]

Ligand Binding and Receptor Dimerization: Upon rhEGF binding, the EGFR undergoes a conformational change that facilitates the formation of receptor homodimers (EGFR/EGFR) or heterodimers with other members of the ErbB family, such as ErbB2 (HER2).[1][5] This dimerization is a critical step for receptor activation.

Autophosphorylation and Adaptor Protein Recruitment: The dimerization of EGFR brings the intracellular tyrosine kinase domains of the receptor monomers into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues within the C-terminal tail.[5][7] These phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[8]

Key autophosphorylation sites and their primary downstream adaptors include:

-

Y1045: Binds Cbl, leading to receptor ubiquitination and downregulation.[9]

-

Y1086: Also binds Grb2.[10]

-

Y1148: Binds Shc.[9]

-

Y1173: Binds Shc and PLCγ.[9]

The recruitment of these adaptor proteins initiates multiple downstream signaling cascades.

Major Downstream Signaling Pathways

The activation of EGFR in fibroblasts triggers several key signaling pathways that orchestrate the cellular response.

a) The MAPK/ERK Pathway: This is one of the most well-characterized pathways downstream of EGFR.

-

Grb2/SOS Recruitment: The adaptor protein Grb2, bound to phosphorylated EGFR, recruits the guanine (B1146940) nucleotide exchange factor Son of Sevenless (SOS).

-

Ras Activation: SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.

-

Raf-MEK-ERK Cascade: Activated Ras recruits and activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK (MAPK/ERK kinase), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase).

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors (e.g., c-Fos, c-Jun), leading to changes in gene expression that promote cell proliferation and survival.[5]

b) The PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

PI3K Activation: The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) can be recruited to the activated EGFR complex, either directly or via adaptor proteins like Gab1. This recruitment activates the p110 catalytic subunit of PI3K.

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and PDK1. This co-localization at the membrane allows PDK1 to phosphorylate and activate Akt.

-

Cellular Effects: Activated Akt phosphorylates a wide range of substrates to inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell growth and proliferation (e.g., by activating mTOR).[5]

c) The PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.

-

PLCγ Activation: Phospholipase C gamma (PLCγ) binds to specific phosphotyrosine residues on the activated EGFR (e.g., Y992 and Y1173) and becomes activated.[9][10]

-

IP3 and DAG Production: Activated PLCγ hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Signaling: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates Protein Kinase C (PKC). The activation of PKCδ, in particular, has been shown to be important for EGF-induced fibroblast contractility and motility.[11]

d) The STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) pathway provides a more direct route to the nucleus.

-

STAT Recruitment and Phosphorylation: Upon EGFR activation, STAT proteins (e.g., STAT1, STAT3) are recruited to the receptor and are phosphorylated by the receptor's kinase activity or by associated kinases like Src.

-

Dimerization and Nuclear Translocation: Phosphorylated STATs form homo- or heterodimers, which then translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoters of target genes, regulating their transcription. This pathway is involved in cell proliferation and inflammation.[5]

Cellular Responses in Fibroblasts

The integrated output of these signaling pathways results in a range of physiological responses in fibroblasts.

| Cellular Response | Key Signaling Pathways | Description | References |

| Proliferation | MAPK/ERK, PI3K/Akt, STAT | rhEGF is a potent mitogen for fibroblasts, stimulating their entry into the cell cycle and subsequent division. This is critical for increasing the number of fibroblasts at sites of tissue injury. | [1][12][13] |

| Migration | PLCγ, PI3K/Akt, MAPK/ERK | rhEGF promotes the directed movement of fibroblasts, a process essential for their recruitment to wound sites. This involves the reorganization of the actin cytoskeleton and the formation of migratory protrusions. | [1][3][11] |

| Contractility | PLCγ/PKCδ | EGF stimulation enhances the contractile forces generated by fibroblasts, which is important for wound closure. This is mediated, in part, by the phosphorylation of myosin light chain. | [3][11] |

| Extracellular Matrix (ECM) Production | MAPK/ERK | rhEGF can modulate the synthesis and secretion of ECM components, such as collagen, by fibroblasts, thereby contributing to tissue remodeling. | [4][13] |

| Gene Expression Changes | All pathways | Activation of various transcription factors leads to altered expression of genes involved in cell cycle progression, motility, and inflammation. | [14][15] |

Quantitative Data on rhEGF-Mediated Effects in Fibroblasts

The cellular responses to rhEGF are dose- and time-dependent. The following tables summarize key quantitative data from the literature.

Table 5.1: rhEGF Concentration and Fibroblast Proliferation

| rhEGF Concentration | Effect on Fibroblast Proliferation | Cell Type | Reference |

| 3 pM | Onset of DNA synthesis stimulation | Human Fibroblasts | [12] |

| 70 pM | Half-maximal stimulation of DNA synthesis | Human Fibroblasts | [12] |

| 300 pM | Maximal stimulation of DNA synthesis | Human Fibroblasts | [12] |

| 10 ng/ml (~1.6 nM) | Marked enhancement of cell growth | Human Fibroblasts (from ADSCs) | [16] |

| 1 µM | 32% increase in proliferation of young fibroblasts | Human Dermal Fibroblasts | [3] |

Table 5.2: EGFR Phosphorylation Dynamics

| Phosphorylation Site | % of Total Phosphorylated EGFR (50 nM EGF, 5 min) | Primary Downstream Adaptor/Pathway | Reference |

| Tyrosine 1068 (Y1068) | ~40% | GRB2 (MAPK Pathway), GAB1 (PI3K Pathway) | [9] |

| Tyrosine 1173 (Y1173) | ~40% | SHC, PLCγ | [9] |

| Dual (Y1068 & Y1173) | 6.9 ± 1.3% | Co-activation of multiple pathways | [9] |

| Tyrosine 992 (Y992) | Varies | PLCγ | [9] |

| Tyrosine 1045 (Y1045) | Varies | Cbl (Receptor Ubiquitination/Downregulation) | [9] |

Note: Phosphorylation levels are dynamic and can vary depending on the cell type and experimental conditions.

Table 5.3: EGFR Degradation Kinetics in Human Fibroblasts

| Condition | Half-life of EGFR | Reference |

| Basal (no EGF) | 10.1 hours | [17] |

| With EGF | 1.2 hours | [17] |

Experimental Protocols

Investigating the rhEGF signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

6.1 Protocol: Western Blot for Phosphorylated ERK (p-ERK)

This protocol describes the detection of activated ERK, a key downstream effector of the MAPK pathway.

Materials:

-

Fibroblast cell culture

-

rhEGF

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed fibroblasts and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Stimulation: Treat cells with the desired concentration of rhEGF for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lysis: Place the culture dish on ice, wash with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an anti-total-ERK1/2 antibody to normalize for protein loading.

6.2 Protocol: Immunoprecipitation (IP) of EGFR

This protocol is for the isolation of EGFR and its associated proteins from cell lysates.

Materials:

-

Fibroblast cell culture

-

rhEGF

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Anti-EGFR antibody

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli buffer)

Procedure:

-

Cell Lysis: Prepare cell lysates from rhEGF-stimulated and unstimulated fibroblasts as described in the Western blot protocol, using a non-denaturing lysis buffer.

-

Pre-clearing: Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-EGFR antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins.

-

Analysis: The eluted proteins can be analyzed by Western blotting to detect EGFR itself or co-immunoprecipitated proteins (e.g., Grb2, Shc).

6.3 Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Fibroblast cell culture

-

rhEGF

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[9]

-

Cell Treatment: After allowing the cells to attach (typically 24 hours), replace the medium with serum-free or low-serum medium containing various concentrations of rhEGF. Include untreated controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The rhEGF signaling pathway in fibroblasts is a complex and highly regulated network that plays a crucial role in tissue homeostasis and repair. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies targeting a wide range of fibrotic and proliferative disorders. This document serves as a foundational resource for researchers aiming to dissect the intricacies of rhEGF signaling and its profound impact on fibroblast biology.

References

- 1. researchgate.net [researchgate.net]

- 2. sinobiological.com [sinobiological.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR Signaling in Lung Fibrosis [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor induces fibroblast contractility and motility via a protein kinase C delta-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epidermal Growth Factor: Receptors in Human Fibroblasts and Modulation of Action by Cholera Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HBEGF+ macrophages in rheumatoid arthritis induce fibroblast invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Down regulation of epidermal growth factor receptors: direct demonstration of receptor degradation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of Nepidermin in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen with significant therapeutic implications in wound healing and tissue regeneration. Its mechanism of action centers on the activation of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, initiating a cascade of intracellular signaling events that drive cellular proliferation, migration, and differentiation. In endothelial cells, the primary constituents of blood vessels, this compound plays a crucial role in angiogenesis, the formation of new blood vessels. This technical guide provides an in-depth overview of the downstream targets of this compound in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound, as a recombinant form of human epidermal growth factor (EGF), exerts its biological effects by binding to and activating the EGFR. This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways. The primary signaling cascades activated by this compound in endothelial cells include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt pathway, and the JAK-STAT pathway.[1] These pathways collectively orchestrate a cellular response that promotes cell proliferation, survival, and migration, all of which are fundamental processes in angiogenesis. Furthermore, this compound has been shown to indirectly promote angiogenesis by stimulating the release of other pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).

This compound-Induced Gene Expression in Endothelial Cells

To elucidate the direct downstream genetic targets of this compound, we analyzed publicly available microarray data (GEO DataSet GDS3568) of human umbilical vein endothelial cells (HUVECs) treated with EGF over a time course of up to 6 hours.[2] This analysis provides valuable insights into the transcriptional landscape modulated by EGFR activation in endothelial cells.

Table 1: Key Genes Differentially Regulated by EGF in HUVECs

| Gene Symbol | Gene Name | Function | Fold Change (6h vs 0h) |

| Upregulated | |||

| EGR1 | Early Growth Response 1 | Transcription factor involved in cell growth and differentiation | > 3.0 |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor involved in cell proliferation and differentiation | > 3.0 |

| DUSP1 | Dual Specificity Phosphatase 1 | Negative regulator of MAPK signaling | > 2.5 |

| IL8 | Interleukin 8 | Pro-inflammatory chemokine, pro-angiogenic | > 2.0 |

| VEGFA | Vascular Endothelial Growth Factor A | Key regulator of angiogenesis | > 1.5 |

| Downregulated | |||

| THBS1 | Thrombospondin 1 | Anti-angiogenic factor | < -2.0 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | < -1.5 |

Note: This table represents a selection of key genes and the fold changes are approximate values derived from the analysis of the GDS3568 dataset. For precise values, refer to the original dataset.

Key Signaling Pathways Activated by this compound

The binding of this compound to EGFR on endothelial cells triggers a phosphorylation cascade that activates several key signaling pathways.

Ras-Raf-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation and differentiation. Upon EGFR activation, the adaptor protein Grb2 binds to a phosphorylated tyrosine residue on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small G-protein Ras, initiating a kinase cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell cycle progression.

Caption: Ras-Raf-MEK-ERK signaling cascade.

PI3K-Akt Pathway

The PI3K-Akt pathway is critical for promoting cell survival and proliferation. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.

Caption: PI3K-Akt signaling cascade.

JAK-STAT Pathway

The JAK-STAT pathway is involved in cell proliferation, differentiation, and immune responses. Upon ligand binding, EGFR can associate with and activate Janus kinases (JAKs). JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Caption: JAK-STAT signaling cascade.

Functional Effects of this compound on Endothelial Cells

This compound induces several key functional responses in endothelial cells that are essential for angiogenesis.

Endothelial Cell Proliferation

This compound is a potent mitogen for endothelial cells. The activation of the MAPK and PI3K-Akt pathways drives the cell cycle, leading to increased cell proliferation.

Table 2: Dose-Dependent Effect of rhEGF on HUVEC Proliferation

| rhEGF Concentration (ng/mL) | Proliferation (% of Control) |

| 0 | 100 |

| 1 | 150 |

| 10 | 200 |

| 50 | 220 |

| 100 | 210 |

Note: These are representative data. The optimal concentration for maximal proliferation can vary depending on the specific endothelial cell type and experimental conditions.

Endothelial Cell Tube Formation

A hallmark of angiogenesis is the ability of endothelial cells to form three-dimensional capillary-like structures, a process known as tube formation. This compound promotes this process by stimulating endothelial cell migration, alignment, and differentiation.

Table 3: Time-Course of rhEGF-Induced Tube Formation in HUVECs

| Time (hours) | Total Tube Length (µm/field) |

| 0 | 0 |

| 2 | 1500 |

| 4 | 3500 |

| 6 | 5000 |

| 8 | 4500 |

Note: These are representative data. The kinetics of tube formation can be influenced by the concentration of rhEGF and the type of extracellular matrix used.[1]

Induction of VEGF Secretion

This compound can indirectly promote angiogenesis by stimulating endothelial cells to secrete VEGF, which then acts in an autocrine and paracrine manner to further enhance angiogenic responses.

Table 4: rhEGF-Induced VEGF Secretion from HUVECs

| rhEGF Concentration (ng/mL) | VEGF Secretion (pg/mL) |

| 0 | 50 |

| 10 | 150 |

| 50 | 300 |

| 100 | 350 |

Note: These are representative data. The amount of VEGF secreted can vary between different endothelial cell populations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound in endothelial cells.

Endothelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell viability, which is indicative of cell proliferation.

Protocol:

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium.

-

Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 ng/mL) in serum-free medium for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation relative to the untreated control.

Caption: Workflow for the MTT proliferation assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[1][3]

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Harvest HUVECs and resuspend them in serum-free medium containing different concentrations of this compound.

-

Seed 1.5 x 10⁴ cells onto the solidified Matrigel in each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-8 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Caption: Workflow for the tube formation assay.

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins in the signaling pathways activated by this compound.

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with this compound (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading.

Caption: Workflow for Western Blot analysis.

Conclusion

This compound potently stimulates endothelial cells through the activation of the EGFR and its downstream signaling pathways, including the Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT cascades. This leads to the differential regulation of a host of genes involved in cell proliferation, migration, and angiogenesis. Functionally, this compound promotes endothelial cell proliferation, tube formation, and the secretion of pro-angiogenic factors like VEGF. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in angiogenesis-dependent processes and to develop novel pro- and anti-angiogenic therapies. Further quantitative proteomic studies are warranted to provide a more complete picture of the downstream protein targets of this compound in endothelial cells.

References

Nepidermin (rhEGF): A Technical Guide to its Role in Epithelialization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent biopharmaceutical agent pivotal in the field of dermatology and wound care.[1][2] As a synthetic form of the endogenous EGF protein, this compound plays a crucial role in stimulating the growth, proliferation, and differentiation of epithelial cells, a process central to wound healing known as epithelialization.[1][3] The therapeutic application of this compound, typically as a topical gel or cream, has shown significant efficacy in accelerating tissue repair for a variety of cutaneous injuries, including burns, ulcers, and surgical wounds.[1][4] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental validation of this compound's role in promoting epithelialization.

Mechanism of Action in Epithelialization

Epithelialization is the essential process of covering a denuded epithelial surface, primarily driven by the proliferation and migration of keratinocytes.[3] this compound's therapeutic effect is centered on its ability to potently stimulate these cellular processes.[5][6]

Upon application, this compound binds to the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase receptor expressed on the surface of skin cells, including keratinocytes and fibroblasts.[4][5][7] This binding event initiates a cascade of intracellular signals that orchestrate the cellular responses necessary for wound closure. The key outcomes of this signaling activation are:

-

Stimulation of Keratinocyte Proliferation: this compound is a powerful mitogen for keratinocytes, inducing cell division to generate the new cells required to resurface the wound.[8][9]

-

Promotion of Keratinocyte Migration: It facilitates the movement of epithelial cells across the wound bed, which is a critical and early event in re-epithelialization.[5][10] This is partly achieved by regulating the expression of integrins, such as the α2β1 integrin, which mediates keratinocyte locomotion on collagen matrices.[10]

-

Enhanced Extracellular Matrix (ECM) Synthesis: The signaling cascade also stimulates the production of crucial ECM components like collagen and fibronectin, which provide the structural scaffold for tissue repair.[1]

-

Angiogenesis: this compound promotes the formation of new blood vessels by encouraging the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), ensuring the healing tissue receives adequate oxygen and nutrients.[4]

Core Signaling Pathways

The binding of this compound to the EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] These phosphorylated sites act as docking points for downstream signaling proteins, activating two primary pathways crucial for epithelialization.

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This cascade is fundamental for cell proliferation and survival.[4] Activated ERK (Extracellular signal-Regulated Kinase) translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.[4][8]

-

PI3K-Akt Pathway: This pathway is critical for cell growth, migration, and resistance to apoptosis (cell death), ensuring the survival of newly formed cells at the wound site.[4][8]

Quantitative Data on Efficacy

The efficacy of this compound in promoting epithelialization has been quantified in numerous preclinical and clinical studies.

In Vitro Efficacy

In vitro studies are crucial for determining optimal concentrations and elucidating cellular responses.

| Parameter | Cell Type | This compound Concentration | Key Finding | Reference |

| Proliferation & Migration | Epithelial Cells & Fibroblasts | 10 ng/mL | Determined to be the concentration for maximal promotion of proliferation and migration. | [11] |

| Proliferation Index | Keratinocytes | 10 ng/mL (soluble) | Significantly increased proliferation compared to control and immobilized EGF conditions. | [12] |

| Wound Closure | Urothelial Cells | 1, 10, and 100 ng/mL | All concentrations produced a statistically significant increase in percent healing compared to a growth factor-free medium. | [13] |

| Cell Growth | 3T3 Fibroblasts | 3.13 - 6.4 ng/mL | Shown to be a potent stimulator of cell growth and proliferation at these concentrations. | [14] |

In Vivo & Clinical Efficacy

Animal models and human clinical trials provide evidence of this compound's performance in a physiological context.

| Study Type | Model | This compound Formulation | Key Quantitative Results | Reference |

| Animal Study | Rat Dorsal Incision | 2, 5, 10, 50 µg/mL spray | Maximal efficacy was observed at 10 µg/mL. The rate of wound closure was over 50% in the initial 3 days of treatment. | [14] |

| Animal Study | Rabbit Ear Incision | 10 µg/cm² topical | Significantly accelerated wound healing and improved healing quality compared to the control group. | [15][16] |

| Clinical Trial | Diabetic Foot Ulcers | 0.005% "Easyef" topical | Wound Closure Rates: 43.3% at week 2, 59.9% at week 4, 68.7% at week 6, and 84.8% at week 8. 100% of patients showed a positive granulation response. | [17] |

Experimental Protocols

Standardized protocols are essential for the reproducible evaluation of this compound's effects on epithelialization.

In Vitro Wound Healing (Scratch) Assay

This assay measures collective cell migration and wound closure.

-

Cell Seeding: Plate keratinocytes or epithelial cells in a multi-well plate and culture until a confluent monolayer is formed.

-

Serum Starvation: Replace media with serum-free media for 24 hours to inhibit cell proliferation, thus isolating the effect of migration.

-

Wound Creation: A sterile pipette tip (e.g., p200) is used to create a uniform, straight "scratch" or cell-free gap in the monolayer.

-

Treatment: The media is replaced with fresh media containing various concentrations of this compound (e.g., 1, 10, 100 ng/mL) and a vehicle control.

-

Imaging: The plate is placed under a light microscope with a camera. Images of the scratch are taken at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours).

-

Analysis: Image analysis software (e.g., ImageJ) is used to measure the area of the cell-free gap at each time point. The rate of wound closure is calculated as the percentage reduction in the gap area over time.

In Vivo Full-Thickness Excisional Wound Model

This model assesses wound healing in a living organism, often using rodents or pigs.[11][14]

-

Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) and shave the dorsal surface.

-

Wound Creation: Create one or more full-thickness excisional wounds using a sterile biopsy punch (e.g., 6-8 mm diameter).

-

Treatment Groups: Divide animals into groups. Apply a specified dose of topical this compound (e.g., 10 µg/mL in a hydrogel vehicle) to the wounds in the treatment group daily. The control group receives the vehicle only.

-

Wound Measurement: Trace the wound margins on a transparent sheet or photograph the wound with a scale at regular intervals (e.g., days 0, 3, 7, 14). Calculate the wound area using image analysis software.

-

Endpoint Analysis: At the end of the study period, euthanize the animals and excise the entire wound, including surrounding healthy skin.

-

Histological Evaluation: Fix the tissue in formalin, embed in paraffin, and section. Use stains like Hematoxylin and Eosin (H&E) to assess the degree of re-epithelialization, granulation tissue formation, and collagen deposition.

Conclusion

This compound is a well-characterized growth factor that significantly accelerates epithelialization, a cornerstone of effective wound healing.[5] Its mechanism of action, centered on the activation of EGFR and downstream MAPK and PI3K/Akt signaling pathways, robustly promotes the keratinocyte proliferation and migration necessary for restoring the epithelial barrier.[4][8] Quantitative data from a range of in vitro and in vivo models consistently demonstrate its efficacy in a dose-dependent manner. For drug development professionals and researchers, this compound represents a validated therapeutic agent with a clear molecular basis and a proven track record in enhancing tissue regeneration. Further research may focus on optimizing delivery systems and exploring its synergistic potential with other growth factors or therapeutic modalities.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound [a.osmarks.net]

- 3. Lessons From Epithelialization: The Reason Behind Moist Wound Environment [opendermatologyjournal.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Epidermal Growth Factor and Epidermal Growth Factor Receptor: The Yin and Yang in the Treatment of Cutaneous Wounds and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal growth factor and keratinocyte growth factor differentially regulate epidermal migration, growth, and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of recombinant human epidermal growth factor to promote healing for chronic radiation ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Epidermal growth factor (EGF) promotes human keratinocyte locomotion on collagen by increasing the alpha 2 integrin subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant human epidermal growth factor combined with vacuum sealing drainage for wound healing in Bama pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Keratinocyte Signaling and Function via Changes in Epidermal Growth Factor Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth | MDPI [mdpi.com]

- 14. ujpronline.com [ujpronline.com]

- 15. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental study of comparing rhEGF with rhβFGF on improving the quality of wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The efficacy and safety of epidermal growth factor in treatment of diabetic foot ulcers: the preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Recombinant Human Epidermal Growth Factor in Cellular Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of recombinant human epidermal growth factor (rhEGF) in promoting cell proliferation. It details the underlying molecular mechanisms, key signaling pathways, and quantitative effects on various cell types. Furthermore, this guide furnishes detailed protocols for essential experiments used to quantify the mitogenic effects of rhEGF, serving as a valuable resource for laboratory research and therapeutic development.

Introduction: The Mitogenic Power of rhEGF

Epidermal Growth Factor (EGF) is a potent mitogenic polypeptide crucial for regulating cell growth, proliferation, differentiation, and survival.[1] Produced by various cells, including epithelial cells and fibroblasts, it plays a pivotal role in processes such as wound healing and tissue homeostasis.[1][2] Advances in recombinant DNA technology have enabled the large-scale production of human EGF (rhEGF), making it a valuable tool in research and clinical applications, from stimulating the healing of various wounds to its use in cosmetics and drug delivery systems.[1][3]

rhEGF exerts its effects by binding with high affinity to the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that is a member of the ErbB family of receptor tyrosine kinases.[4][5] This binding event initiates a cascade of intracellular signals that ultimately drive cellular proliferation.[4]

Mechanism of Action: From Receptor Binding to Cellular Response

The proliferative effects of rhEGF are initiated by its interaction with EGFR on the cell surface. This process can be broken down into several key steps:

-

Ligand Binding: rhEGF binds to the extracellular domain of EGFR.[5]

-

Receptor Dimerization: This binding induces a conformational change in the receptor, leading to the formation of receptor homodimers (EGFR/EGFR) or heterodimers with other members of the ErbB family, such as ErbB2/HER2.[2][5]

-

Autophosphorylation: Dimerization activates the intrinsic tyrosine kinase activity of the EGFR's cytoplasmic domain. This results in the autophosphorylation of specific tyrosine residues within the C-terminal tail of the receptor.[5]

-

Recruitment of Adaptor Proteins: The newly created phosphotyrosine residues serve as docking sites for various intracellular signaling proteins and adaptors containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains.[6][7]

-

Activation of Downstream Pathways: The recruitment of these proteins triggers multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which orchestrate the cellular proliferative response.[4][8]

Core Signaling Pathways in rhEGF-Mediated Proliferation

The binding of rhEGF to its receptor activates a complex network of signaling pathways. The most critical pathways for cell proliferation are detailed below.

The RAS-RAF-MEK-ERK (MAPK) Pathway

This pathway is a central regulator of gene transcription and cell-cycle progression.[8] Adaptor proteins like Growth factor receptor-bound protein 2 (Grb2) bind to the phosphorylated EGFR and recruit the Son of sevenless (SOS) protein.[5][6] SOS, a guanine (B1146940) nucleotide exchange factor, activates the small GTPase RAS. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and finally, the Extracellular signal-regulated kinase (ERK).[5][8] Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes required for cell cycle progression from the G1 to the S phase.[8]

References

- 1. The use of epidermal growth factor in dermatological practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Epidermal Growth Factor (hEGF) (#8916) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 3. dovepress.com [dovepress.com]

- 4. nbinno.com [nbinno.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

The Influence of Nepidermin (rhEGF) on Extracellular Matrix Protein Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen crucial for cutaneous wound healing. Its therapeutic effects are largely mediated by its influence on the cellular components of the skin, particularly fibroblasts, and their production of extracellular matrix (ECM) proteins. The ECM provides the structural and biochemical support necessary for tissue regeneration and remodeling. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific effects on the expression of key ECM proteins such as collagen and fibronectin, and detailed protocols for experimental validation.

Introduction to this compound and the Extracellular Matrix

This compound is a biopharmaceutical agent identical to the naturally occurring human epidermal growth factor, a 53-amino acid polypeptide that stimulates the growth, proliferation, and differentiation of various cell types.[1] Marketed for its significant wound-healing properties, this compound is used in the treatment of burns, ulcers, and other skin injuries.[1][2] Its primary mechanism involves binding to the epidermal growth factor receptor (EGFR) on the cell surface, initiating a cascade of intracellular signals that drive tissue repair processes.[1][2]

The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural integrity to tissues and regulates cellular functions, including adhesion, migration, and proliferation. In the context of wound healing, the ECM undergoes significant remodeling. Key protein components include:

-

Collagens: The most abundant proteins in the ECM, providing tensile strength. Type I and Type III collagens are particularly important in dermal wound healing.

-

Fibronectin: A glycoprotein (B1211001) that plays a critical role in cell adhesion, migration, and wound closure.

-

Elastin: A protein that provides elasticity and resilience to tissues.

-

Laminins: Glycoproteins that are a major component of the basal lamina, influencing cell differentiation, migration, and adhesion.[3][4]

Understanding how this compound modulates the expression of these critical proteins is fundamental to optimizing its therapeutic use and developing novel regenerative medicines.

Mechanism of Action: EGFR Signaling Pathways

This compound exerts its biological effects by binding to the EGFR, a transmembrane receptor tyrosine kinase.[1] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. These phosphorylated sites act as docking stations for various signaling molecules, leading to the activation of multiple downstream pathways.[1] The two primary cascades implicated in the regulation of ECM protein expression are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[1]

The activation of these pathways ultimately leads to the translocation of transcription factors to the nucleus, which then regulate the expression of genes involved in cell proliferation, migration, and the synthesis and remodeling of ECM components.[1] Furthermore, EGF signaling can also modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the controlled degradation and remodeling of the ECM during healing.[1]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Synergistic Effect of Laminin and Epidermal Growth Factor on Biological and Morphological Properties of Co-Cultured Myoblasts and Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression of Laminin-8 in Human Dermal Microvascular Endothelial Cells Promotes Angiogenesis-Related Functions - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Ballet of Wound Healing: A Technical Guide to EGFR Activation by Nepidermin and Subsequent Cellular Responses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular mechanisms underpinning the therapeutic effects of Nepidermin, a recombinant human epidermal growth factor (rhEGF). We will explore its activation of the Epidermal Growth Factor Receptor (EGFR) and the cascade of cellular events that follow, providing a comprehensive resource for researchers and professionals in drug development. This guide will detail the intricate signaling pathways, present quantitative data in a clear, comparative format, and offer detailed experimental protocols for key assays.

Introduction to this compound and EGFR

This compound, a synthetic form of human epidermal growth factor, is a potent agonist of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase.[1][2][3][4][5] Its primary therapeutic application lies in promoting wound healing, a complex process involving cell proliferation, migration, and differentiation.[1][6] Understanding the interaction between this compound and EGFR is paramount to harnessing its full therapeutic potential and developing next-generation wound healing agents.

Upon binding to the extracellular domain of EGFR, this compound induces a conformational change in the receptor, leading to its dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1][2][7] These phosphorylated tyrosines serve as docking sites for a host of downstream signaling molecules, initiating a complex and interconnected network of pathways that orchestrate the cellular response.[1][7]

Key Signaling Pathways Activated by this compound

The activation of EGFR by this compound triggers several critical downstream signaling cascades that are fundamental to its biological activity.[1] These include the Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT pathways.

The Ras-Raf-MEK-ERK Pathway

This pathway is a cornerstone of cell proliferation and survival.[1][2] Upon EGFR activation, the adaptor protein Grb2, in complex with Sos, is recruited to the phosphorylated receptor. This complex activates the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-Regulated Kinase).[1] Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression.[1]

Figure 1: The Ras-Raf-MEK-ERK signaling pathway initiated by this compound.

The PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt pathway is crucial for promoting cell survival, growth, and metabolism.[1][2] Activated EGFR recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth.[1]

Figure 2: The PI3K-Akt signaling pathway activated by this compound.

The JAK-STAT Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is also modulated by this compound-activated EGFR.[1] This pathway involves the phosphorylation of JAKs, which then phosphorylate STAT proteins.[1] Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and immune responses.[1]

Figure 3: The JAK-STAT signaling pathway influenced by this compound.

Cellular Responses to this compound-Mediated EGFR Activation

The integrated output of these signaling pathways culminates in a series of cellular responses that are essential for wound healing.

-

Cell Proliferation and Survival: The Ras-Raf-MEK-ERK and PI3K-Akt pathways work in concert to promote the proliferation of keratinocytes and fibroblasts, key cell types in tissue repair, while simultaneously inhibiting apoptosis.[1][2]

-

Cell Migration: EGFR signaling is known to influence cellular migration, a critical process for the re-epithelialization of wounds.[1]

-

Extracellular Matrix Remodeling: this compound can modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), leading to the controlled degradation and synthesis of extracellular matrix components necessary for tissue remodeling.[1] This includes the stimulation of collagen and fibronectin production.[2][6]

-

Angiogenesis: By promoting the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound facilitates the formation of new blood vessels, ensuring adequate nutrient and oxygen supply to the healing tissue.[1][2]

Quantitative Data on this compound-EGFR Interaction

Table 1: Representative Binding Kinetics of EGF Ligands to EGFR

| Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (nM) | Cell Line | Reference |

| Anti-EGFR Antibody | (2.7 ± 0.6) x 10⁵ | (1.4 ± 0.5) x 10⁻⁴ | 0.53 ± 0.26 | A431 | [8] |

| EGF | - | - | 1.77 x 10⁻⁷ M (177 nM) | - | [9] |

Note: The data presented here is for EGF and an anti-EGFR antibody and serves as a reference for the expected range of binding affinities for EGFR agonists like this compound.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to study the effects of this compound on EGFR activation and cellular responses.

Western Blotting for Phosphorylated EGFR and Downstream Targets

This protocol allows for the detection and quantification of protein phosphorylation, a direct measure of signaling pathway activation.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ERK, anti-phospho-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., keratinocytes, fibroblasts) and grow to desired confluency. Serum-starve cells overnight before treating with various concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Figure 4: Experimental workflow for Western blotting.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat cells with various concentrations of this compound.

-

MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells.

Scratch Wound Healing Assay (Migration Assay)

This assay is a simple and widely used method to study collective cell migration in vitro.

Materials:

-

6-well or 12-well cell culture plates

-

Sterile pipette tip or cell scraper

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Analysis: Measure the width of the scratch at different time points and calculate the rate of wound closure.

Conclusion

This compound's efficacy as a wound-healing agent is rooted in its ability to potently activate the Epidermal Growth Factor Receptor and its downstream signaling networks. The Ras-Raf-MEK-ERK, PI3K-Akt, and JAK-STAT pathways, among others, are intricately involved in orchestrating the cellular responses of proliferation, survival, migration, and matrix remodeling that are essential for tissue repair. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for the continued development and optimization of EGFR-targeted therapies in regenerative medicine. This guide provides a foundational framework for researchers and drug development professionals to advance our knowledge in this critical area.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (rhEGF) [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [medbox.iiab.me]

- 5. This compound [a.osmarks.net]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Molecular Mechanisms that Regulate Epidermal Growth Factor Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of epidermal growth factor receptor expression level and binding kinetics on cell surfaces by surface plasmon resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of ligand-EGFR interactions: a platform for screening targeting molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the JAK-STAT Pathway in Nepidermin Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepidermin, a recombinant human epidermal growth factor (rhEGF), is a potent mitogen involved in various cellular processes, including proliferation, differentiation, and wound healing.[1][2][3] Its primary mechanism of action involves binding to and activating the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[3] This activation triggers a cascade of intracellular signaling pathways, with the Ras-Raf-MEK-ERK and PI3K-Akt pathways being the most well-characterized. However, emerging evidence highlights a significant role for the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway in mediating the cellular effects of this compound. This guide provides a comprehensive overview of the interplay between this compound signaling and the JAK-STAT pathway, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

This compound and the Epidermal Growth Factor Receptor (EGFR)

This compound, also known by trade names such as Easyef and Regen-D, is a synthetic form of human EGF.[2][4] Upon binding to EGFR, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the receptor's intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a complex network of intracellular communication that ultimately dictates the cellular response.[3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transduces signals from a variety of cytokines and growth factors from the cell membrane to the nucleus, where it modulates gene expression.[5][6] The pathway consists of three main components: a receptor, Janus Kinases (JAKs), and Signal Transducer and Activator of Transcription (STAT) proteins.[5] Ligand binding to the receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate gene transcription.[5][7]

Crosstalk between this compound Signaling and the JAK-STAT Pathway

While the canonical JAK-STAT pathway is typically activated by cytokine receptors, there is substantial evidence for crosstalk with receptor tyrosine kinases like EGFR. This compound-induced EGFR activation can lead to the phosphorylation and activation of STAT proteins, particularly STAT1, STAT3, and STAT5. This activation can occur through both JAK-dependent and JAK-independent mechanisms. In the JAK-independent mechanism, the intrinsic kinase activity of the activated EGFR is sufficient to directly phosphorylate STAT proteins.

The activation of the JAK-STAT pathway by this compound has significant implications for its biological effects, including the regulation of cell proliferation, migration, and inflammation.

Data Presentation

Table 1: Clinical Efficacy of rhEGF (this compound) in Wound Healing

While direct quantitative data on JAK-STAT activation in these trials is not available, the observed clinical outcomes are, in part, mediated by the signaling pathways discussed.

| Study Type | Number of Patients | Treatment Group | Control Group | Key Outcomes | Reference |

| Case Series | 10 (with diabetic or venous ulcers) | rhEGF-loaded hydrogel | - | Mean wound area reduction of 28.9% over 12 weeks. Diabetic ulcers showed a higher reduction rate (33.4%) than venous ulcers (22.1%). | [8][9] |

| Comparative Study | 11 patients with 20 pairs of resection sites | rhEGF ointment | Antibiotic ointment | Significant reduction in wound length and area in the rhEGF group compared to the control group. | [10] |

| In Vitro Study | Human Keratinocytes | Soluble EGF (10 ng/ml) | Immobilized EGF (10 ng/cm²) | Soluble EGF significantly increased keratinocyte proliferation compared to immobilized EGF. | [11] |

Table 2: Effect of rhEGF on Keratinocyte Proliferation

This table presents data on the proliferative effect of rhEGF on human keratinocytes, a key process in wound healing mediated by downstream signaling pathways including JAK-STAT.

| Cell Type | Treatment | Concentration | Proliferation Index (% of proliferating cells) | Reference |

| Human Keratinocytes | Soluble rhEGF | 10 ng/ml | Significantly increased vs. control | [11] |

| Irradiated Human Keratinocytes (HaCaT) | rhEGF | 10 nM | >50-fold increase in survival | [12] |

| Irradiated Human Fibroblasts (WI38) | rhEGF | 10 nM | Significant increase in viable cell number | [12] |

Mandatory Visualization

Caption: this compound-EGFR signaling activates the JAK-STAT pathway.

Caption: Workflow for Co-Immunoprecipitation of EGFR and STAT3.

Caption: Workflow for STAT3 Luciferase Reporter Assay.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect EGFR-STAT3 Interaction

Objective: To determine if this compound treatment induces a physical interaction between EGFR and STAT3 in a cellular context.

Materials:

-

Cell line expressing EGFR (e.g., A431, HaCaT)

-

This compound (rhEGF)

-

Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)

-

Anti-EGFR antibody for immunoprecipitation

-

Anti-STAT3 antibody for Western blotting

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours, then treat with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh tube.

-

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-